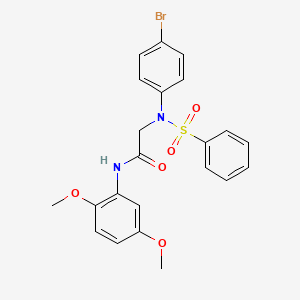
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile, also known as BHDPAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile exerts its biological effects by inhibiting the activity of certain enzymes such as tyrosinase and topoisomerase. Tyrosinase is an enzyme involved in the production of melanin, and this compound inhibits its activity, making it a potential agent for skin lightening. Topoisomerase is an enzyme involved in DNA replication and repair, and this compound inhibits its activity, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects in neurodegenerative diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile. One direction is to further investigate its potential applications in cancer treatment and neurodegenerative diseases. Another direction is to explore its potential applications in material science, particularly in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile can be synthesized using a one-pot reaction method. The reaction involves the condensation of 2-aminobenzimidazole and 3,4-dihydroxyphenylacetonitrile in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature of around 180°C. The resulting this compound product can be purified using column chromatography.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)acrylonitrile has been studied for its potential applications in various fields such as cancer treatment, neurodegenerative diseases, and material science. In cancer treatment, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and organic electronics.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c17-9-11(7-10-5-6-14(20)15(21)8-10)16-18-12-3-1-2-4-13(12)19-16/h1-8,20-21H,(H,18,19)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBNQGKHHMTAF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C=C3)O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)
![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)

![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)
![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)